Cas no 2484920-14-9 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one)

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one
- AT26751
- 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one
- Z2182007473
- 2-Oxochroman-6-ylboronic acid, pinacol ester
- Chroman-2-one-6-boronic Acid pinacol ester
- 2484920-14-9
- BS-48072
- EN300-23409719
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1-benzopyran-2-one
- CS-0529720
- MFCD28385796
-
- MDL: MFCD28385796
- Inchi: 1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3
- InChI Key: RGTGWPZRWOIMTE-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=C3C(CCC(=O)O3)=C2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 274.1376392g/mol
- Monoisotopic Mass: 274.1376392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23409719-1.0g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one |
2484920-14-9 | 95% | 1.0g |
$228.0 | 2024-06-19 | |
Enamine | EN300-23409719-5.0g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one |
2484920-14-9 | 95% | 5.0g |
$660.0 | 2024-06-19 | |
abcr | AB540061-1 g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one; . |
2484920-14-9 | 1g |
€189.80 | 2023-04-14 | ||
eNovation Chemicals LLC | Y1229663-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one |
2484920-14-9 | 95% | 1g |
$400 | 2024-06-03 | |
AK Scientific | AMTB1236-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one |
2484920-14-9 | 97% | 5g |
$721 | 2025-02-18 | |
Enamine | EN300-23409719-0.05g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one |
2484920-14-9 | 95% | 0.05g |
$36.0 | 2024-06-19 | |
Enamine | EN300-23409719-10g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one |
2484920-14-9 | 95% | 10g |
$978.0 | 2023-09-15 | |
1PlusChem | 1P01KYRL-100mg |
2-Oxochroman-6-ylboronic acid, pinacol ester |
2484920-14-9 | 95% | 100mg |
$60.00 | 2024-05-21 | |
Enamine | EN300-23409719-1g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one |
2484920-14-9 | 95% | 1g |
$228.0 | 2023-09-15 | |
1PlusChem | 1P01KYRL-250mg |
2-Oxochroman-6-ylboronic acid, pinacol ester |
2484920-14-9 | 95% | 250mg |
$98.00 | 2024-05-21 |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one Related Literature
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one
Introduction to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one (CAS No. 2484920-14-9)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one, also known by its CAS number 2484920-14-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of boronic esters and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
Chemical Structure and Properties
The chemical structure of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one is composed of a benzopyran core with a tetramethyl dioxaborolane substituent. The benzopyran moiety is a common scaffold found in various natural products and pharmaceuticals, known for its diverse biological activities. The tetramethyl dioxaborolane group, on the other hand, imparts unique reactivity and stability to the molecule. This combination makes the compound a valuable candidate for various applications in medicinal chemistry.
The molecular formula of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one is C15H18B1O3, with a molecular weight of approximately 257.09 g/mol. The compound is typically synthesized through a multi-step process involving the formation of the benzopyran core followed by the introduction of the boronic ester functionality. The presence of the boronic ester group allows for facile functionalization and derivatization, making it an attractive intermediate in synthetic organic chemistry.
Synthesis Methods
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one has been reported in several research articles and patents. One common approach involves the reaction of 6-bromo-chromanone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This Suzuki coupling reaction efficiently introduces the boronic ester functionality onto the benzopyran core. The reaction conditions are typically optimized to achieve high yields and purity of the desired product.
An alternative synthetic route involves the use of organometallic reagents such as Grignard or organolithium compounds to form the benzopyran core, followed by boronation using boronic acids or esters. This method provides greater flexibility in terms of substituent variation and can be adapted to synthesize a range of analogs with different functional groups.
Biological Activities and Applications
The biological activities of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one have been extensively studied in recent years. One of the key areas of interest is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play crucial roles in various cellular processes and are implicated in numerous diseases. The ability to modulate these interactions with small molecules has significant therapeutic potential.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one effectively inhibited the interaction between two key proteins involved in cancer cell proliferation. The compound exhibited selective binding to one of the protein partners, leading to reduced cell viability and increased apoptosis in cancer cell lines. These findings highlight the potential of this compound as a lead candidate for cancer therapy.
Beyond cancer research, there is growing interest in exploring the use of boronic esters like 6-(tetramethyl-1,3,2-dioxaborolan-2-y)-3,4-dihydro--benzopyran--one in other therapeutic areas such as neurodegenerative diseases and inflammatory disorders. Preliminary studies have shown that these compounds can modulate signaling pathways associated with neuroprotection and anti-inflammatory responses.
Clinical Development and Future Prospects
The clinical development of compounds derived from 6-(tetramethyl--dioxaborolan--y)--dihydro--benzopyran--one is an active area of research. Several pharmaceutical companies are investigating these molecules for their potential therapeutic applications. Preclinical studies have demonstrated promising results in terms of efficacy and safety profiles.
In one notable example, a derivative of this compound was evaluated in animal models of Alzheimer's disease. The results showed significant improvements in cognitive function and reduction in neuroinflammatory markers. These findings have paved the way for further clinical trials to assess the safety and efficacy of these compounds in human patients.
The future prospects for compounds like 6-(tetramethyl--dioxaborolan--y)--dihydro--benzopyran--one are promising. Ongoing research aims to optimize their pharmacological properties through structure-based drug design approaches. Additionally, efforts are being made to develop more efficient synthetic methods to scale up production for clinical trials.
Conclusion
6-(tetramethyl--dioxaborolan--y)--dihydro--benzopyran--one (CAS No. 0), with its unique chemical structure and promising biological activities, represents an exciting opportunity in medicinal chemistry and drug discovery. Its potential as an inhibitor of protein-protein interactions and its broad therapeutic applications make it a valuable target for further research and development. As more studies are conducted and clinical trials advance, we can expect to see significant advancements in our understanding and utilization of this compound.
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